molecular formula C17H19Cl2NO B5326053 N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride

N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride

Cat. No. B5326053
M. Wt: 324.2 g/mol
InChI Key: DWAOIBORRBPIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has shown promising results in various scientific studies. GABA aminotransferase is a key enzyme in the degradation of the inhibitory neurotransmitter GABA, and inhibition of this enzyme leads to an increase in GABA levels in the brain. This increase in GABA levels has been linked to various therapeutic effects, including anticonvulsant, anxiolytic, and analgesic effects.

Mechanism of Action

N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride works by inhibiting GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. By increasing GABA levels, this compound has been shown to reduce neuronal excitability, which can lead to anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and physiological effects:
This compound has been shown to increase GABA levels in the brain, which can lead to various biochemical and physiological effects. These effects include reduced neuronal excitability, increased inhibition of neurotransmitter release, and increased inhibition of neuronal firing. These effects have been linked to the anticonvulsant, anxiolytic, and analgesic effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride is that it is a selective GABA aminotransferase inhibitor, which means that it specifically targets this enzyme without affecting other enzymes or neurotransmitters. This selectivity makes this compound a useful tool for studying the role of GABA in various physiological processes.
One limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in animal studies. However, various formulations of this compound have been developed to address this issue.

Future Directions

There are many potential future directions for research involving N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride. One area of interest is the potential use of this compound as a treatment for epilepsy. Studies have shown that this compound has anticonvulsant effects in animal models of epilepsy, and further research is needed to determine its potential as a clinical treatment.
Another area of interest is the potential use of this compound as a treatment for anxiety and depression. Studies have shown that this compound has anxiolytic effects in animal models of anxiety, and it has also been shown to increase GABA levels in the prefrontal cortex, which is involved in regulating mood.
Overall, this compound is a promising compound that has shown potential in various scientific studies. Further research is needed to fully understand its mechanisms of action and potential clinical applications.

Synthesis Methods

N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride can be synthesized using a multistep process involving the reaction of 4-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form 4-[(4-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with cyclopropanamine to form this compound.

Scientific Research Applications

N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride has been extensively studied in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. Studies have shown that this compound has anticonvulsant effects in animal models of epilepsy, and it has also been shown to have anxiolytic and analgesic effects.

properties

IUPAC Name

N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO.ClH/c18-15-5-1-14(2-6-15)12-20-17-9-3-13(4-10-17)11-19-16-7-8-16;/h1-6,9-10,16,19H,7-8,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAOIBORRBPIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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